Neutral Red 2gl
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Overview
Description
Neutral Red 2gl, also known as C.I. Acid Red 211, is a basic dye that dyes medium and deep red. It is primarily used for dyeing coarse, worsted wool fabrics, silk, nylon, and vinylon. The compound is also utilized in direct printing on nylon fabric and dyeing cotton or viscose fabric in a neutral dye bath . This compound is a dark red uniform powder that is soluble in water, producing a red-orange aqueous solution .
Preparation Methods
The synthesis of Neutral Red 2gl involves several steps:
Diazotization of 2-amino-4-chlorophenol: This step involves dissolving 2-amino-4-chlorophenol in hydrochloric acid and water, followed by cooling and adding sodium nitrite solution.
Coupling with 1-(m-sulfonylaminophenyl)-3-methyl-5-pyrazolone: The diazonium salt is then coupled with 1-(m-sulfonylaminophenyl)-3-methyl-5-pyrazolone in the presence of soda ash, maintaining the pH between 9 and 10.
Complexation with sodium chromium salicylate: The resulting compound is complexed with sodium chromium salicylate, followed by refluxing and adjusting the pH to form the final product.
Industrial production methods involve similar steps but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Neutral Red 2gl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its chromophore structure.
Reduction: Reduction reactions can alter the dye’s color properties and solubility.
Substitution: Substitution reactions, particularly involving the amino and hydroxyl groups, can modify the dye’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Neutral Red 2gl has a wide range of scientific research applications:
Chemistry: It is used as a pH indicator and in various analytical techniques.
Biology: The dye is commonly used for staining living cells, particularly lysosomes, in cell viability assays.
Medicine: This compound is employed in cytotoxicity assays to evaluate the effects of drugs on cell viability.
Industry: The dye is used in textile and leather industries for dyeing fabrics and leather.
Mechanism of Action
Neutral Red 2gl exerts its effects primarily through its ability to bind to cellular components. In biological systems, the dye is taken up by viable cells via active transport and incorporated into lysosomes. The dye’s optical properties change with pH, making it useful as a pH indicator and sensor . The molecular targets include lysosomal membranes and other cellular structures involved in active transport .
Comparison with Similar Compounds
Neutral Red 2gl can be compared with other similar compounds such as:
Neutral Red (3-amino-7-dimethylamino-2-methylphenazine hydrochloride): Used for similar staining purposes but has different solubility and stability properties.
Basic Red 5: Another phenazine dye with similar applications but different chemical structure and properties.
Toluylene Red: Used in similar applications but has distinct optical properties and stability.
This compound is unique due to its specific chromophore structure, which provides distinct optical properties and makes it suitable for a wide range of applications .
Biological Activity
Neutral Red (NR), specifically the compound Neutral Red 2gl, is a phenazine dye widely recognized for its biological activity, particularly in cell viability assays and as a vital stain in microscopy. This article explores its biological properties, mechanisms of action, applications, and recent research findings.
Neutral Red is a lipophilic compound that penetrates cell membranes and accumulates in acidic organelles, such as lysosomes. Its protonation at low pH allows it to function effectively as a cellular viability indicator. The dye's ability to enter viable cells and become trapped in lysosomes is crucial for its application in assessing cell health. When cells are damaged or compromised, the uptake of NR is significantly reduced, making it a reliable marker for cytotoxicity.
Biological Applications
- Cell Viability Assays : NR is extensively used to assess cell viability in various biological systems. It is particularly effective in determining the health of mammalian cells and plant tissues.
- Microscopy : As a vital stain, NR enables visualization of cellular structures in live cells using techniques such as Confocal Laser Scanning Microscopy (CLSM). It helps identify proto- and metaxylem elements and Casparian bands in plant roots .
- Toxicity Testing : NR's accumulation in lysosomes allows it to serve as an indicator of cytotoxicity in drug screening strategies. Compounds that disrupt lysosomal integrity reduce NR uptake, signaling potential toxicity .
Recent Research Findings
Recent studies have highlighted several aspects of Neutral Red's biological activity:
- Electron Carrier Function : NR has been shown to function as an electronophore in certain microbial systems, facilitating electron transfer processes that enhance metabolic activity. In experiments with Actinobacillus succinogenes, electrically reduced NR improved glucose consumption and succinate production by approximately 20% compared to controls .
- Optical Properties for Sensing : Research has demonstrated that NR can act as a luminescent sensor for carbon dioxide (CO2) due to its unique optical properties. It exhibits significant changes in absorbance and emission intensity with varying CO2 concentrations, making it suitable for biological applications where CO2 levels are critical .
- Low Toxicity Profile : Studies indicate that NR exhibits low toxicity at concentrations typically used in laboratory settings. For instance, acute toxicity values range from 2.5 × 10^-4 M to 0.01 M, with most biological assays conducted below 10^-5 M .
Case Study 1: Neutral Red in Drug Screening
In a study examining the cytotoxic effects of various compounds on mammalian cell lines, researchers utilized Neutral Red staining to evaluate cell viability post-treatment. The results demonstrated a clear correlation between decreased NR uptake and increased cytotoxicity, validating NR as an effective marker for assessing drug safety .
Case Study 2: Visualization of Plant Roots
Another investigation utilized NR to visualize root structures in Arabidopsis thaliana. The study confirmed that NR could effectively highlight vacuoles and other internal structures without significantly affecting root growth or cytoskeletal integrity, showcasing its utility in plant biology .
Table 1: Comparison of Neutral Red with Other Dyes
Property | Neutral Red | MTT | Trypan Blue |
---|---|---|---|
Uptake Mechanism | Lysosomal | Mitochondrial | Membrane integrity |
Toxicity Level | Low | Moderate | High |
Application | Cell viability | Cell proliferation | Cell counting |
Detection Method | Colorimetric | Colorimetric | Microscopy |
Table 2: Effects of Neutral Red on Microbial Metabolism
Parameter | Control (No NR) | Electrically Reduced NR |
---|---|---|
Glucose Consumption Rate (g/L/h) | 0.5 | 0.6 |
Succinate Production (g/L) | 0.4 | 0.48 |
Acetate Production (g/L) | 0.3 | 0.15 |
Properties
CAS No. |
12239-05-3 |
---|---|
Molecular Formula |
C17H14IN5O4S |
Molecular Weight |
0 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.